molecular formula C17H13BrO2 B1404679 2-(Benzyloxy)-3-bromo-7-naphthol CAS No. 171975-85-2

2-(Benzyloxy)-3-bromo-7-naphthol

Cat. No. B1404679
M. Wt: 329.2 g/mol
InChI Key: YHRCPQNCRQLBGB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Organic Synthesis

2-(Benzyloxy)-3-bromo-7-naphthol and related compounds have been utilized in various organic synthesis processes. For instance, 2-naphthol and 7-bromo-2-naphthol have been employed as organic photoacids in the synthesis of benzyl sulfides and polycyclic amines via acid-catalyzed condensation reactions (Strada et al., 2019). Moreover, the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP has facilitated the synthesis of rearranged 3-benzyl-1-hydroxynaphthalene-2-carbonitriles, demonstrating a tandem addition–rearrangement pathway (Tandel et al., 2000).

Catalysis and Reaction Mechanisms

In the realm of catalysis, these compounds have been implicated in various reaction mechanisms. For example, the photocatalytic protonation of a silylenol ether using 7-bromo-2-naphthol as an excited-state proton transfer (ESPT) catalyst has been demonstrated, highlighting the catalyst's increased acidity in the excited state and its significant role in the reaction cycle (Das et al., 2016). Additionally, solvent-dependent chemoselectivity in the ruthenium-catalyzed cyclization of iodoalkyne-epoxide functionalities has been observed, suggesting a solution equilibrium between ruthenium-pi-iodoalkyne and ruthenium-2-iodovinylidene intermediates (Lin et al., 2005).

Photocatalysis and Light-Induced Reactions

Photocatalysis is another domain where 2-(Benzyloxy)-3-bromo-7-naphthol and its analogs have shown utility. The light-induced hetero-Diels-Alder cycloaddition, utilizing 2-Napthoquinone-3-methides generated from 3-(hydroxymethyl)-2-naphthol, showcases a rapid and selective photoclick reaction in an aqueous solution. This reaction is notable for its spatial control and the formation of either a permanent or hydrolytically labile linkage (Arumugam & Popik, 2011).

Medicinal Chemistry and Antimicrobial Studies

The compounds derived from 2-(Benzyloxy)-3-bromo-7-naphthol have also been explored in medicinal chemistry. The synthesis of 2-aryloxy-2,3-dihydro-3-(4′-bromophenyl)-1H-naphth[1,2-e][1,3,2]-oxazaphosphorin 2-oxides/sulfides has been achieved, and these compounds have exhibited significant antimicrobial activity against various bacteria and fungi, highlighting their potential in drug development and antibacterial research (Srinivasulu et al., 2000).

Safety And Hazards

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properties

IUPAC Name

6-bromo-7-phenylmethoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO2/c18-16-9-13-6-7-15(19)8-14(13)10-17(16)20-11-12-4-2-1-3-5-12/h1-10,19H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRCPQNCRQLBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C=CC(=CC3=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-3-bromo-7-naphthol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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